An In-Depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance
An In-Depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxy-1H-indole-3-carbaldehyde is a pivotal organic compound that stands at the crossroads of synthetic chemistry and biology. As a derivative of indole, it shares a structural resemblance with the neurotransmitter serotonin, making it a valuable precursor and intermediate in the development of a wide array of pharmaceuticals, particularly those targeting neurological pathways.[1][2] Its inherent reactivity, owing to the hydroxyl and aldehyde functional groups, allows for diverse chemical modifications, rendering it a versatile building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 5-hydroxy-1H-indole-3-carbaldehyde are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Light brown powder/solid | [1] |
| Melting Point | 235 °C | [3] |
| Boiling Point (Predicted) | 426.3 ± 25.0 °C | [4] |
| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.88 ± 0.40 | [4] |
| Solubility | Soluble in ethanol and chloroform. |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-hydroxy-1H-indole-3-carbaldehyde. The following data provides key insights into its molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.89 | s | 1H | Indole N-H |
| 9.84 | s | 1H | Aldehyde C-H |
| 9.07 | s | 1H | Phenolic O-H |
| 8.13 | s | 1H | H-2 |
| 7.48 | d | 1H | H-4 or H-7 |
| 7.29 | d | 1H | H-7 or H-4 |
| 6.73 | dd | 1H | H-6 |
Solvent: DMSO-d₆[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (Aldehyde) |
| ~152 | C-5 (bearing OH) |
| ~138 | C-7a |
| ~135 | C-3 |
| ~125 | C-3a |
| ~122 | C-2 |
| ~115 | C-7 |
| ~112 | C-4 |
| ~105 | C-6 |
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3100 | N-H stretch | Indole Amine |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1650 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenol |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-hydroxy-1H-indole-3-carbaldehyde (m/z = 161.16), the expected fragmentation would involve the loss of the formyl group (CHO, 29 Da) leading to a significant peak at m/z 132, and other fragments characteristic of the indole ring structure.
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic rings, including indoles.
Materials:
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4-Aminophenol
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Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
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Saturated sodium carbonate solution
-
Ice bath
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Standard glassware for organic synthesis
Procedure:
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Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
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Reaction with 4-Aminophenol: Dissolve 4-aminophenol in anhydrous DMF in a separate flask. Cool this solution in an ice bath.
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Slowly add the prepared Vilsmeier reagent dropwise to the 4-aminophenol solution, ensuring the temperature remains low.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
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Heat the reaction mixture to 85 °C and maintain this temperature for approximately 7 hours.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated sodium carbonate solution to the reaction mixture until it is basic, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold water and dry it thoroughly to obtain 5-hydroxy-1H-indole-3-carbaldehyde.[3]
Purification:
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Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a more pure crystalline solid.
Characterization Protocols
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Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the dried crystalline product is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
NMR Spectroscopy: Prepare a sample by dissolving a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
FT-IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using a KBr pellet or as a mull.
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Mass Spectrometry: Analyze a dilute solution of the compound in a suitable solvent (e.g., methanol) using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Biological Signaling Pathways
5-hydroxy-1H-indole-3-carbaldehyde, due to its structural similarity to endogenous indole derivatives, is implicated in significant biological signaling pathways.
Vilsmeier-Haack Reaction Workflow
Caption: Workflow of the Vilsmeier-Haack synthesis of 5-hydroxy-1H-indole-3-carbaldehyde.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and cellular metabolism.
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by an indole ligand.
Serotonin Biosynthesis Pathway
5-hydroxy-1H-indole-3-carbaldehyde is structurally related to key intermediates in the biosynthesis of serotonin, a crucial neurotransmitter.
Caption: Simplified overview of the serotonin biosynthesis pathway and the structural relationship to 5-hydroxy-1H-indole-3-carbaldehyde.
